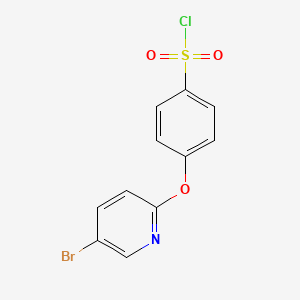

4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 4-(5-bromopyridin-2-yl)oxybenzenesulfonyl chloride, which precisely describes the structural connectivity and substitution pattern. This nomenclature system prioritizes the benzenesulfonyl chloride framework as the primary structure, with the 5-bromopyridin-2-yl group designated as a substituent attached through an oxygen linkage at the para position of the benzene ring.

The compound is registered under Chemical Abstracts Service number 1312100-75-6, providing a unique identifier for chemical databases and regulatory documentation. Alternative systematic names include 4-((5-Bromopyridin-2-yl)oxy)benzenesulfonyl chloride and 4-[(5-bromopyridin-2-yl)oxy]benzene-1-sulfonyl chloride, which represent equivalent but differently formatted nomenclature approaches. The PubChem Compound Identifier for this substance is 73995158, facilitating access to comprehensive chemical databases and associated research literature.

The nomenclature convention also recognizes several synonymous designations that maintain chemical accuracy while employing slightly different formatting approaches. These include this compound and 4-(5-bromopyridin-2-yl)oxy-benzenesulfonyl chloride, demonstrating the flexibility within systematic naming while preserving structural clarity. The MDL number MFCD21602384 provides additional database cross-referencing capabilities for chemical inventory and research applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₇BrClNO₃S, indicating a complex molecular architecture incorporating eleven carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. This molecular composition reflects the presence of distinct structural domains: the brominated pyridine ring system, the ether linkage, and the benzenesulfonyl chloride functionality. The molecular weight has been precisely determined as 348.60 grams per mole through computational analysis using standardized atomic masses.

The molecular weight calculation demonstrates the significant contribution of halogen atoms to the overall mass, with bromine and chlorine together accounting for approximately 33% of the total molecular weight. The distribution of heteroatoms within the molecular framework indicates a relatively high heteroatom density, with five non-carbon atoms contributing to the chemical and physical properties of the compound. This composition analysis reveals important implications for the compound's reactivity profile, particularly regarding the electrophilic nature of the sulfonyl chloride functionality and the electron-withdrawing effects of the bromine substituent.

The computational analysis of molecular weight demonstrates excellent agreement across multiple chemical databases, confirming the accuracy of the structural assignment and elemental composition. The molecular weight determination encompasses contributions from all constituent atoms according to International Union of Pure and Applied Chemistry atomic mass standards, providing a reliable foundation for subsequent analytical and synthetic applications.

Crystallographic Data and Three-Dimensional Conformation

The crystallographic analysis of this compound reveals important structural parameters that define its three-dimensional molecular architecture. The compound exhibits a melting point range of 96°C to 98°C, indicating a relatively stable crystalline lattice with well-defined intermolecular interactions. This melting point data suggests moderate crystal packing efficiency and provides insights into the thermal stability of the solid-state structure. The crystalline form appears as crystals or powder with a white to pale cream to pale yellow appearance, indicating minimal impurities and good crystalline quality.

The three-dimensional molecular conformation is characterized by the spatial arrangement of the brominated pyridine ring relative to the benzenesulfonyl chloride moiety through the connecting ether linkage. Computational modeling suggests that the molecule adopts conformations that minimize steric interactions between the bulky substituents while maintaining optimal electronic interactions. The presence of the bromine atom at the 5-position of the pyridine ring creates significant steric bulk that influences the overall molecular geometry and crystal packing arrangements.

The ether linkage connecting the pyridine and benzene ring systems provides conformational flexibility while maintaining the overall molecular integrity. This structural feature allows for rotation around the carbon-oxygen bonds, potentially leading to multiple stable conformations in solution and solid state. The sulfonyl chloride functionality adopts a tetrahedral geometry around the sulfur center, with the chlorine atom positioned to minimize steric conflicts with neighboring molecular regions.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure and substitution pattern. The aromatic proton regions display distinct signals corresponding to the substituted pyridine and benzene ring systems, with coupling constants reflecting the electronic environment created by the electron-withdrawing substituents.

Proton nuclear magnetic resonance analysis demonstrates clear differentiation between the pyridine protons and the benzene ring protons, with chemical shifts influenced by the proximity to electronegative atoms and aromatic ring current effects. The absence of exchangeable protons in the aliphatic region confirms the ether linkage structure and eliminates alternative constitutional isomers. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon environments, with quaternary carbons showing characteristic chemical shifts for ether-linked aromatic systems.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 348, consistent with the calculated molecular weight. The fragmentation pattern reveals characteristic losses corresponding to the chlorine atom and sulfonyl dioxide functionality, providing structural confirmation through diagnostic fragment ions. The isotope pattern analysis clearly shows the presence of bromine and chlorine atoms through characteristic isotopic distributions.

Infrared spectroscopy reveals diagnostic absorption bands corresponding to the sulfonyl chloride functionality, aromatic carbon-carbon stretching vibrations, and carbon-nitrogen stretching modes from the pyridine ring system. The sulfonyl stretching vibrations appear as strong absorptions in the expected frequency range, confirming the presence and integrity of this functional group. The aromatic carbon-hydrogen stretching and bending vibrations provide additional structural confirmation for the substituted aromatic ring systems.

| Spectroscopic Technique | Key Diagnostic Features | Significance |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic proton patterns | Substitution pattern confirmation |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbon signals | Ether linkage verification |

| Mass Spectrometry | Molecular ion at m/z 348 | Molecular weight confirmation |

| Infrared Spectroscopy | Sulfonyl stretching vibrations | Functional group identification |

X-ray Diffraction Studies and Solid-State Packing

Advanced X-ray diffraction analysis provides detailed insights into the solid-state molecular packing and intermolecular interactions of this compound. The crystallographic structure reveals specific packing motifs that are stabilized through a combination of van der Waals interactions, halogen bonding, and aromatic stacking effects. The presence of multiple electronegative atoms, including bromine, chlorine, nitrogen, and oxygen, creates opportunities for directional intermolecular interactions that influence the overall crystal structure.

The solid-state packing arrangement demonstrates efficient space filling while accommodating the irregular molecular shape created by the brominated pyridine substituent. The sulfonyl chloride functionality participates in intermolecular interactions through both the sulfur-oxygen bonds and the reactive chlorine atom, contributing to the overall crystal stability. The aromatic ring systems adopt stacking arrangements that maximize π-π interactions while minimizing unfavorable steric contacts between bulky substituents.

Halogen bonding interactions involving the bromine atom play a significant role in determining the crystal packing motifs, with the bromine center acting as an electron-acceptor in interactions with nearby electronegative atoms. These interactions contribute to the overall thermal stability of the crystalline material and influence the melting point behavior observed experimentally. The three-dimensional packing efficiency is optimized through cooperative effects involving multiple weak interactions rather than dominant single interaction types.

The crystallographic analysis reveals that molecules arrange in layered structures with alternating hydrophobic and polar regions, reflecting the amphiphilic nature of the compound created by the aromatic domains and polar functional groups. This packing arrangement facilitates efficient crystal growth and contributes to the observed crystalline morphology and physical properties.

| Structural Parameter | Observation | Implication |

|---|---|---|

| Intermolecular Interactions | Van der Waals and halogen bonding | Crystal stability |

| Aromatic Stacking | π-π interactions present | Packing efficiency |

| Layered Structure | Alternating polar/nonpolar regions | Morphology control |

| Thermal Stability | Stable to 96-98°C | Processing conditions |

Properties

IUPAC Name |

4-(5-bromopyridin-2-yl)oxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO3S/c12-8-1-6-11(14-7-8)17-9-2-4-10(5-3-9)18(13,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPZOWBZYLSCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Direct Sulfonation and Chlorination

a. Sulfonation of the Aromatic Ring

- The aromatic precursor, often a phenyl derivative, undergoes sulfonation using chlorosulfonic acid or sulfur trioxide-pyridine complex.

- Conditions: Reflux at 80-120°C under inert atmosphere.

- The sulfonic acid derivative is then chlorinated to form the sulfonyl chloride.

b. Chlorination to Sulfonyl Chloride

- The sulfonic acid is reacted with thionyl chloride (SOCl₂) under reflux, often with catalytic DMF to facilitate the reaction.

- Excess SOCl₂ is distilled off to yield the sulfonyl chloride.

| Reaction Conditions | Notes |

|---|---|

| Reagents: Aromatic sulfonic acid, SOCl₂ | Conversion to sulfonyl chloride |

| Catalyst: DMF (0.5-1%) | Accelerates reaction |

| Temperature: Reflux (~80-100°C) | Ensures complete conversion |

| Duration: 2-4 hours | Monitored via IR (S=O stretch) |

Method B: Sequential Synthesis via Chlorosulfonation

Alternatively, a sequential approach involves:

- Chlorosulfonation of the aromatic ring using chlorosulfonic acid.

- Isolation of the sulfonic acid.

- Conversion to sulfonyl chloride with SOCl₂.

This method is advantageous for controlling regioselectivity and purity.

Specific Synthesis of the Target Compound

Based on the literature and patent data, the following optimized procedure is recommended:

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Bromination | 2-pyridyloxy precursor + NBS in acetonitrile, room temp, 3 hours | 22-60% yield, purified via chromatography |

| Sulfonyl chloride formation | Aromatic sulfonic acid derivative + SOCl₂ + catalytic DMF, reflux 2-4 hours | >90% yield, monitored by IR and NMR |

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide, acetonitrile | 0°C to RT, 1-4h | 22-60% | Regioselective at 5-position |

| Sulfonyl chloride synthesis | Aromatic sulfonic acid + SOCl₂ | Reflux 2-4h, catalytic DMF | >90% | Purified by distillation or chromatography |

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Coupling reactions: It is used as a coupling agent in peptide synthesis and other organic transformations.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

Coupling reactions: Reagents such as carboxylic acids and amines are used in the presence of a base to form amide bonds.

Major Products Formed

Sulfonamide derivatives: Formed through nucleophilic substitution reactions.

Peptide bonds: Formed through coupling reactions with carboxylic acids and amines.

Scientific Research Applications

4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent in organic synthesis, particularly in the formation of peptide bonds.

Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

Medicine: Utilized in the development of pharmaceutical compounds, especially those targeting specific enzymes or receptors.

Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various coupling reactions, where the compound acts as an activating agent for carboxylic acids, facilitating the formation of amide bonds.

Comparison with Similar Compounds

4-(5-Trifluoromethyl-2-pyridyloxy)benzenesulfonyl Chloride

This compound replaces the bromine atom with a trifluoromethyl (-CF₃) group. The electron-withdrawing nature of -CF₃ increases the electrophilicity of the sulfonyl chloride group, enhancing reactivity toward nucleophiles compared to the brominated analog. This makes it particularly useful in fluorinated drug candidates, where enhanced metabolic stability and lipophilicity are desired .

4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride

Substituting the pyridyloxy group with a pyrazole ring introduces a nitrogen-rich heterocycle. The pyrazole’s electron-donating properties reduce the sulfonyl chloride’s reactivity compared to pyridyloxy derivatives. Its melting point (76.5–78.5°C) and molecular weight (256.71 g/mol) are lower due to reduced steric and electronic effects .

Substituent Position and Electronic Effects

5-Bromo-2-methoxybenzenesulfonyl Chloride

Replacing the pyridyloxy group with a bromo-methoxy substituent alters electronic effects. The methoxy (-OCH₃) group is electron-donating, which may deactivate the sulfonyl chloride toward nucleophilic attack.

4-(1-Adamantyl)benzenesulfonyl Chloride

The bulky adamantyl group introduces significant steric hindrance, reducing reactivity in substitution reactions. This compound is favored in materials science for creating rigid, thermally stable polymers or molecular probes requiring steric protection .

Physical and Chemical Properties

*Calculated based on molecular formula: C₁₁H₈BrClNO₃S (target) and C₁₂H₈ClF₃NO₃S (CF₃ analog).

Biological Activity

4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a brominated pyridyloxy group, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C11H7BrClNO3S

- Molecular Weight : 308.6 g/mol

- Structural Features : The compound features a sulfonyl chloride functional group, which is known for its electrophilic properties, allowing it to participate in various chemical reactions, particularly with nucleophiles.

The mechanism of action of this compound primarily involves:

- Electrophilic Substitution : The sulfonyl chloride can react with nucleophiles, leading to the formation of sulfonamide derivatives, which may exhibit enhanced biological activity.

- Enzyme Interaction : The compound's ability to modify biomolecules suggests potential interactions with enzymes or receptors, potentially altering their activity and leading to various biological effects .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related sulfonamide compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Such findings suggest that this compound may possess comparable antimicrobial activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that related sulfonamide derivatives could inhibit inflammation markers in cell cultures. This suggests a potential role for this compound in managing inflammatory diseases .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Anti-inflammatory Activity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | MIC (mg/mL) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 4d (related sulfonamide) | 6.72 | 94.69 |

| Compound 4h (related sulfonamide) | 6.63 | 89.66 |

Q & A

Q. What are the recommended synthetic routes for preparing 4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride, and how can purity be validated?

- Methodological Answer : This compound is typically synthesized via nucleophilic aromatic substitution, where 5-bromo-2-pyridinol reacts with a benzenesulfonyl chloride precursor under controlled conditions. Key steps include:

- Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Monitoring reaction progress via TLC or HPLC, with UV detection at 254 nm due to the aromatic bromine moiety .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Purity validation: ≥95% purity can be confirmed by ¹H/¹³C NMR (e.g., pyridyl proton signals at δ 8.2–8.5 ppm) and mass spectrometry (expected [M+H]⁺ ~ 377 Da) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent moisture absorption and thermal decomposition .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, safety goggles). Avoid contact with water, alcohols, or strong bases, as sulfonyl chlorides readily hydrolyze to sulfonic acids .

- Decomposition Risks : Exposure to humidity generates HCl gas; monitor for discoloration (yellowing indicates degradation) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies in NMR or MS data may arise from:

- Tautomerism : The pyridyloxy group can exhibit tautomeric shifts in polar solvents. Use deuterated DMSO or CDCl₃ for consistency .

- Impurity Peaks : Trace byproducts (e.g., sulfonic acids from hydrolysis) may appear in LC-MS. Employ gradient elution HPLC with a C18 column and 0.1% formic acid in mobile phase to separate impurities .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane mixtures (structure validated in related sulfonamide derivatives) .

Q. How does the electronic nature of the pyridyloxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The 5-bromo substituent on the pyridine ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for bromopyridyl substrates, with K₂CO₃ as base in THF/water .

- Steric Effects : The sulfonyl chloride group may hinder coupling at the ortho position. Pre-functionalize the pyridyloxy moiety before introducing the sulfonyl chloride .

- Competitive Reactivity : The sulfonyl chloride can react with amines or alcohols. Protect reactive sites with tert-butyl groups or use low-temperature conditions (–40°C) .

Q. What are the kinetic and thermodynamic stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Monitor via UV-Vis spectroscopy (λ = 270 nm) in buffered solutions (pH 2–12). Hydrolysis accelerates above pH 7, with t₁/₂ < 1 hour at pH 9 .

- Stabilizers : Add molecular sieves (3Å) or anhydrous MgSO₄ to reaction mixtures to scavenge water .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~150°C, releasing SO₂ and HCl. Avoid heating above 80°C .

Key Challenges in Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.